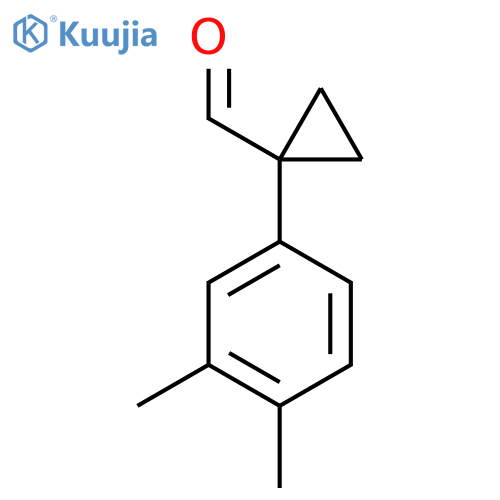

Cas no 1503329-61-0 (1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde

- 1-(3,4-dimethylphenyl)cyclopropanecarbaldehyde

- 1503329-61-0

- EN300-1837566

-

- インチ: 1S/C12H14O/c1-9-3-4-11(7-10(9)2)12(8-13)5-6-12/h3-4,7-8H,5-6H2,1-2H3

- InChIKey: IPASGHNFIGBTEX-UHFFFAOYSA-N

- ほほえんだ: O=CC1(C2C=CC(C)=C(C)C=2)CC1

計算された属性

- せいみつぶんしりょう: 174.104465066g/mol

- どういたいしつりょう: 174.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1Ų

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1837566-0.25g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1837566-5.0g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 5g |

$3687.0 | 2023-05-26 | ||

| Enamine | EN300-1837566-10.0g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 10g |

$5467.0 | 2023-05-26 | ||

| Enamine | EN300-1837566-1g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1837566-1.0g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 1g |

$1272.0 | 2023-05-26 | ||

| Enamine | EN300-1837566-0.05g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1837566-0.1g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1837566-0.5g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1837566-2.5g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1837566-10g |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde |

1503329-61-0 | 10g |

$5467.0 | 2023-09-19 |

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde 関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehydeに関する追加情報

Introduction to 1-(3,4-Dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1503329-61-0)

1-(3,4-Dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1503329-61-0) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive cyclopropane ring and aromatic substituents, which confer it with a range of interesting chemical properties and reactivity profiles.

The molecular structure of 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde consists of a cyclopropane ring attached to a benzene ring with two methyl groups at the 3 and 4 positions. The presence of the aldehyde functional group at the 1-position of the cyclopropane ring further enhances its reactivity and versatility in synthetic chemistry. This combination of structural features makes it an attractive candidate for the development of novel compounds and materials.

In the realm of pharmaceutical research, 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde has shown promise as a starting material for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the synthesis of anti-inflammatory agents, antioxidants, and other therapeutic compounds. The cyclopropane ring and the aromatic substituents contribute to its ability to form stable complexes with metal ions, which can be exploited in the design of metal-based drugs.

The synthetic accessibility of 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde has been a subject of extensive research. Various synthetic routes have been developed to produce this compound efficiently and in high yields. One notable method involves the reaction of 3,4-dimethylbenzyl chloride with a suitable cyclopropane precursor, followed by oxidation to introduce the aldehyde functionality. These synthetic strategies not only enhance the availability of the compound but also provide insights into its reactivity and potential applications.

In addition to its pharmaceutical applications, 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde has found use in materials science. Its unique combination of structural features makes it suitable for the development of advanced materials with tailored properties. For instance, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, and chemical resistance. The cyclopropane ring can also serve as a reactive site for post-polymerization modifications, allowing for the creation of functionalized materials with diverse applications.

The environmental impact and safety profile of 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde are important considerations in its use and development. Studies have shown that it exhibits low toxicity and environmental persistence when handled properly. However, like any chemical compound, it should be used with appropriate safety measures to ensure the well-being of workers and the environment.

The future prospects for 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde are promising. Ongoing research continues to uncover new applications and optimize existing synthetic methods. As our understanding of this compound deepens, it is likely to play an increasingly important role in various scientific and industrial fields. Its unique structural features and versatile reactivity make it a valuable tool for chemists and materials scientists alike.

In conclusion, 1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1503329-61-0) is a multifaceted compound with a wide range of potential applications. Its distinctive molecular structure endows it with valuable chemical properties that can be harnessed for the development of novel pharmaceuticals, advanced materials, and other innovative products. As research in this area progresses, we can expect to see even more exciting developments in the near future.

1503329-61-0 (1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde) 関連製品

- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)

- 2172508-01-7(7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)

- 5460-45-7(2-Ethylhexyl formate)

- 2137574-70-8(5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine)

- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)

- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))

- 1444006-57-8(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)

- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)